Heptadecan-7-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

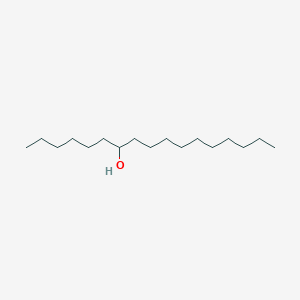

Heptadecan-7-ol is a long-chain fatty alcohol. It has a molecular formula of C17H36O . It is widely used in the chemical and biotechnology industries.

Molecular Structure Analysis

The molecular structure of this compound consists of 17 carbon atoms, 36 hydrogen atoms, and 1 oxygen atom . It has a molecular weight of 256.47 .Physical and Chemical Properties Analysis

This compound has a density of 0.8±0.1 g/cm³ . Its boiling point is 318.2±10.0 °C at 760 mmHg . The vapour pressure is 0.0±1.5 mmHg at 25°C . The enthalpy of vaporization is 64.9±6.0 kJ/mol . The flash point is 122.0±7.1 °C .Aplicaciones Científicas De Investigación

Biofuel Production from Microalgae Microalgae synthesize hydrocarbons from long-chain fatty acids via a light-dependent pathway, converting C16 and C18 fatty acids into alka(e)nes, including heptadecene, an isomer of heptadecan-7-ol. This process, occurring in species like Chlamydomonas reinhardtii, presents a promising platform for lipid-based biofuel production (Sorigué et al., 2016).

Anti-Inflammatory Effects in Aged Kidney Heptadecane, a related compound to this compound, shows potential in suppressing inflammatory NF-kB activation via redox-related pathways in aged kidneys. This suggests its utility in modulating age-related inflammatory conditions (Kim et al., 2013).

Biodegradation of Hydrocarbon-Type Dielectric Fluids Heptadecane and similar hydrocarbons are used as model compounds in studies focusing on the biodegradation of hydrocarbon-type dielectric fluids. This research is crucial for developing eco-friendly alternatives to harmful substances like PCBs (Baarschers & Li, 1983).

Thermal Energy Storage Applications The microencapsulation of n-heptadecane, structurally related to this compound, with materials like starch or calcium carbonate enhances its application in thermal energy storage. These microcapsules can be used in various matrices for efficient energy storage and release (Irani et al., 2017; Sari et al., 2021)(Sari et al., 2021).

Enhancing Bioemulsification in Biodegradation The use of bioemulsifiers in the biodegradation of heptadecane, a compound closely related to this compound, significantly enhances heptadecane uptake in microorganisms like Pseudomonas nautica, facilitating more efficient biodegradation processes (Patricia & Jean-Claude, 1999).

Polymer Science and Material Properties Studies on mixtures of polyethylene and heptadecane provide insights into the interactions and properties of polymer blends. This research contributes to the development of materials with enhanced qualities like increased antioxidant duration and modified crystallinity (Shlyapnikov & Kolesnikova, 2003).

Decarboxylation Processes for Fuel Production Research on the decarboxylation of oleic acid to heptadecane over various catalysts, including Pt supported on zeolite, demonstrates the potential for converting fatty acids into diesel-range hydrocarbons, offering sustainable alternatives for fuel production (Yang et al., 2015; Kubičková et al., 2005)(Kubičková et al., 2005).

Safety and Hazards

Mecanismo De Acción

Target of Action

Heptadecan-7-ol is a volatile component of Spirulina platensis . It primarily targets the NF-kB pathway, which plays a crucial role in the regulation of immune responses to infection . Inhibition of this pathway can lead to a decrease in the expression of pro-inflammatory genes .

Mode of Action

This compound interacts with its targets by suppressing the activation of NF-kB . This suppression occurs via the redox-related NIK/IKK and MAPKs pathway . By inhibiting these pathways, this compound reduces the activity of NF-kB, leading to a decrease in the expression of pro-inflammatory genes .

Biochemical Pathways

This compound affects the NIK/IKK and MAPKs pathways . These pathways are involved in the activation of NF-kB, a protein complex that controls the transcription of DNA and plays a key role in regulating the immune response to infection . By suppressing these pathways, this compound reduces the activity of NF-kB, leading to a decrease in the expression of pro-inflammatory genes .

Result of Action

The molecular and cellular effects of this compound’s action include a decrease in the expression of pro-inflammatory genes such as COX-2 and iNOS . This is achieved by reducing the activity of NF-kB via the suppression of the NIK/IKK and MAPKs pathways . These effects contribute to this compound’s anti-inflammatory properties .

Propiedades

IUPAC Name |

heptadecan-7-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H36O/c1-3-5-7-9-10-11-12-14-16-17(18)15-13-8-6-4-2/h17-18H,3-16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJWLAZDNFRTNJS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC(CCCCCC)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H36O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-({2-[(3-butoxyphenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-2-methyl-N-(2-methylphenyl)-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide](/img/structure/B2603165.png)

![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2603168.png)

![4-{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2603171.png)

![N-cyclopentyl-2-(7-(4-fluorophenyl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2603176.png)

![2-(hydroxymethyl)-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/no-structure.png)

![(3S,4R)-4-(2,5-dichlorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2603180.png)